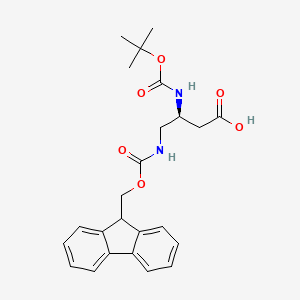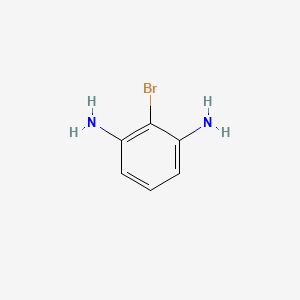![molecular formula C7H5BrN4O2 B13009517 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by amination and carboxylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be compared with other similar compounds, such as:
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound shares a similar core structure but differs in functional groups, leading to different properties and applications.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives of pyrrolo[2,1-f][1,2,4]triazine have been studied for their biological activities and potential therapeutic uses.
The uniqueness of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H5BrN4O2 |
|---|---|
Peso molecular |
257.04 g/mol |
Nombre IUPAC |
4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C7H5BrN4O2/c8-3-1-4(7(13)14)12-5(3)6(9)10-2-11-12/h1-2H,(H,13,14)(H2,9,10,11) |
Clave InChI |
KSLHKHDKZCOLBV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=C1Br)C(=NC=N2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)





![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)



![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)


